Dimethyl 1-benzoyl-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate
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Overview
Description
Dimethyl 1-benzoyl-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by its pyrroloquinoline core, which is substituted with benzoyl and methoxy groups, as well as dimethyl ester functionalities. The molecular formula of this compound is C26H23NO8, and it has a molecular weight of 477.475 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1-benzoyl-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrroloquinoline Core: This step involves the cyclization of appropriate precursors to form the pyrroloquinoline core. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.
Introduction of Benzoyl and Methoxy Groups: The benzoyl and methoxy groups are introduced through electrophilic aromatic substitution reactions. Common reagents for these reactions include benzoyl chloride and methanol, respectively.
Esterification: The final step involves the esterification of the carboxylic acid groups to form the dimethyl esters.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-benzoyl-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of reduced quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkyl halides, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl 1-benzoyl-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of dimethyl 1-benzoyl-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 1-(3,4-dimethoxybenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate: Similar structure with additional methoxy groups.
Dimethyl 1-benzoyl-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate: Similar core structure with different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
618443-87-1 |
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Molecular Formula |
C24H19NO6 |
Molecular Weight |
417.4 g/mol |
IUPAC Name |
dimethyl 1-benzoyl-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C24H19NO6/c1-29-16-10-12-17-15(13-16)9-11-18-19(23(27)30-2)20(24(28)31-3)21(25(17)18)22(26)14-7-5-4-6-8-14/h4-13H,1-3H3 |
InChI Key |
OJZLMRKAGYNEEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N3C(=C(C(=C3C(=O)C4=CC=CC=C4)C(=O)OC)C(=O)OC)C=C2 |
Origin of Product |
United States |
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